6-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
Description
The compound 6-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a purine derivative with two distinct substituents:
- At the N9 position: A 2-methoxyethyl group, which enhances hydrophilicity and may improve bioavailability compared to bulky alkyl/aryl substituents.
- At the C6 position: A bicyclic octahydropyrrolo[3,4-c]pyrrole moiety linked via a carbonyl group to a 3,5-dimethyl-1,2-oxazole.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3/c1-12-16(13(2)30-24-12)20(28)27-8-14-6-26(7-15(14)9-27)19-17-18(21-10-22-19)25(11-23-17)4-5-29-3/h10-11,14-15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMPUOQQRVEBDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a complex purine derivative that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₃₁N₅O₃
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that purine derivatives exhibit a range of biological activities including:
- Antimicrobial
- Antiviral
- Anticancer
- Anti-inflammatory
Antimicrobial Activity
Several studies have investigated the antimicrobial efficacy of oxazole and purine derivatives. For instance, oxazole derivatives have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1.
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| 1 | 0.8 | S. aureus |
| 2 | 1.6 | E. coli |
| 3 | 3.2 | P. aeruginosa |
| 4 | 1.6 | C. albicans |
The compound under study is hypothesized to possess similar antimicrobial properties due to its structural similarities with known active compounds.
Antiviral Activity
Purines are well-known for their antiviral properties. Compounds that mimic natural nucleosides can inhibit viral replication by competing with viral enzymes. The specific antiviral activity of the target compound remains to be fully elucidated but is an area of ongoing research.
Anticancer Potential
Recent studies have highlighted the anticancer potential of purine derivatives. For example, certain purines have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's unique structure may enhance its efficacy against specific cancer types.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with purine structures can inhibit key enzymes involved in nucleic acid synthesis.
- Receptor Binding : The ability to bind to specific receptors may modulate cellular signaling pathways.
- Oxidative Stress Induction : Some derivatives induce oxidative stress in microbial cells or cancer cells, leading to cell death.
Case Studies and Research Findings
A comprehensive review by Shamsuzzaman et al. (2019) examined various oxazole derivatives and their biological activities, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .
In another study focused on purines, it was found that modifications at the 6-position significantly impacted both cytotoxicity and selectivity towards cancer cells . This suggests that the structural features of the compound are critical for its biological activity.
Comparison with Similar Compounds
Comparison with Similar Purine Derivatives
Structural and Electronic Features
Table 1: Substituent Effects on Key Properties
Key Observations :
- C6 Substituent Planarity : Unlike 9-benzyl-6-phenyl-9H-purine, where the C6 aryl group is coplanar with the purine ring (enabling C–H activation ), the target compound’s bicyclic C6 substituent likely disrupts planarity. This may reduce π-stacking interactions but enhance selectivity via steric or hydrogen-bonding effects.
- N9 Substituent : The 2-methoxyethyl group offers a balance between hydrophilicity and steric bulk, contrasting with benzyl (hydrophobic, bulky) or cyclopentyl (moderately bulky) groups in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
